molecular formula C25H22NO3S- B12348439 DuloxetinePhenylCarbamate

DuloxetinePhenylCarbamate

Cat. No.: B12348439
M. Wt: 416.5 g/mol
InChI Key: JHVYQYHUBRUVQO-QHCPKHFHSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DuloxetinePhenylCarbamate involves several steps. One common method includes the reaction of a racemic hydroxy compound with 1-fluoronaphthalene in the presence of a base such as sodamide, potassium amide, or potassium bis(trimethylsilyl)amide in a polar aprotic solvent . The resulting racemic condensed compound undergoes optical resolution using di-benzoyl-L-tartaric acid or di-para-anisoyl-L-tartaric acid to obtain the desired enantiomer .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, often exceeding 99.9% chiral purity . The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: DuloxetinePhenylCarbamate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

Chemistry: DuloxetinePhenylCarbamate is used as a precursor in the synthesis of various chemical compounds

Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its structural similarity to duloxetine makes it a candidate for investigating the mechanisms of serotonin and norepinephrine reuptake inhibition.

Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of mood disorders and neuropathic pain. Its efficacy and safety profile are subjects of ongoing research .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

Uniqueness: DuloxetinePhenylCarbamate is unique due to its specific chemical structure, which allows for distinct interactions with serotonin and norepinephrine transporters. This uniqueness contributes to its potential therapeutic benefits and differentiates it from other similar compounds.

Properties

Molecular Formula

C25H22NO3S-

Molecular Weight

416.5 g/mol

IUPAC Name

N-benzyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate

InChI

InChI=1S/C25H23NO3S/c27-25(28)26(18-19-8-2-1-3-9-19)16-15-23(24-14-7-17-30-24)29-22-13-6-11-20-10-4-5-12-21(20)22/h1-14,17,23H,15-16,18H2,(H,27,28)/p-1/t23-/m0/s1

InChI Key

JHVYQYHUBRUVQO-QHCPKHFHSA-M

Isomeric SMILES

C1=CC=C(C=C1)CN(CC[C@@H](C2=CC=CS2)OC3=CC=CC4=CC=CC=C43)C(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(C2=CC=CS2)OC3=CC=CC4=CC=CC=C43)C(=O)[O-]

Origin of Product

United States

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